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Compound of Interest

Compound Name: Diiodoacetylene

Cat. No.: B13749442

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the crystal structure of
diiodoacetylene (C:I2), a molecule of significant interest due to its linear geometry and strong
halogen bonding capabilities. The information presented herein is compiled from seminal
crystallographic studies and is intended to serve as a detailed resource for researchers in
crystallography, materials science, and drug development.

Introduction

Diiodoacetylene is an organoiodine compound with the formula C:l. It exists as a white,
volatile solid that is soluble in organic solvents.[1] As confirmed by X-ray crystallography, the
molecule possesses a linear structure (I-C=C-I).[1] Its ability to act as a potent ditopic halogen
bond donor makes it a valuable building block in crystal engineering and the design of
supramolecular assemblies.[2] However, it is a shock, heat, and friction-sensitive compound,
and samples have been noted to explode above 80 °C, necessitating careful handling.[1]

Crystallographic Data

The crystal structure of diiodoacetylene was determined by single-crystal X-ray diffraction.
The key crystallographic parameters are summarized in the table below. It is important to note
that the analysis of diiodoacetylene crystals has been complicated by issues such as
decomposition in the X-ray beam, twinning, and pseudosymmetry in the diffraction pattern.[3]
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Parameter Value Reference
Crystal System Tetragonal [3]
Space Group P42/n [3]
Unit Cell Dimensions a=15.68(3) A, c=4.3001) A [3]
Molecules per Unit Cell (2) 8 [3]
Intramolecular I---1 distance 5.16 A [3]
Intermolecular C--1 distances ~3.4 A [3]

Experimental Protocols

A convenient and modern synthesis of diiodoacetylene can be achieved from
trimethylsilylacetylene, a common reagent in Sonogashira coupling.[2] An older, yet practical,
method involves the iodination of acetylene gas.

Modified Dehn's Method (1911):[4]

» Materials: Potassium iodide (KI), distilled water, calcium carbide (for acetylene generation),
12.5% sodium hypochlorite solution (NaOCI).

e Procedure:

o

Dissolve 3 g of potassium iodide in 40 mL of distilled water.

o Bubble a steady stream of acetylene gas (generated from the reaction of calcium carbide
with water) through the KI solution.

o Slowly add the sodium hypochlorite solution to the bubbling mixture. The solution will turn
a reddish-amber color and then pale yellow.

o Continue the slow addition of hypochlorite until a flocculent white precipitate of
diiodoacetylene forms and the addition of hypochlorite no longer results in a yellow color.

o Filter the precipitate, wash with cold water, and dry in a dark environment as
diiodoacetylene is light-sensitive. Due to its volatility, it should be stored in a covered
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container.

Caution: Diiodoacetylene is a toxic and explosive compound.[4] All handling should be
performed with appropriate personal protective equipment in a well-ventilated fume hood.

The determination of the crystal structure of dilodoacetylene involves the following general
steps:

e Crystal Growth: Crystals of diiodoacetylene suitable for X-ray diffraction can be grown by
slow sublimation or recrystallization from an appropriate organic solvent. The crystals are
often described as slightly elongated along the c-axis with prominent {110} and {001} forms.

[3]
o Data Collection:
o A suitable single crystal is mounted on a goniometer.

o The crystal is cooled, often in a stream of cold nitrogen gas, to minimize thermal motion of
the atoms and reduce crystal decomposition.

o The crystal is irradiated with a monochromatic X-ray beam.

o The diffraction pattern is recorded on a detector as the crystal is rotated.

o It has been noted that the intensities of reflections can decrease over time (e.g., 0.5 to
1.5% per hour) due to decomposition in the X-ray beam.[3] This requires monitoring of
standard reflections and rescaling of the data.

e Structure Solution and Refinement:

o The collected diffraction data is processed to determine the unit cell parameters and space
group.

o The initial positions of the iodine atoms are typically determined using Patterson methods,
which are effective for locating heavy atoms.

o The positions of the carbon atoms are then located from difference Fourier maps.
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o The structural model is refined using least-squares methods to achieve the best fit
between the observed and calculated diffraction intensities. The refinement for
diiodoacetylene has been reported to a conventional R-factor of 0.145.[3]

Structural Analysis and Intermolecular Interactions

The crystal structure of dilodoacetylene is characterized by significant intermolecular
interactions, specifically halogen bonds. The linear I-C=C-I molecules are arranged in a way
that each end of a molecule points towards the middle of two adjacent molecules.[3] This
results in four C---I contacts of approximately 3.4 A, which are interpreted as donor-acceptor
interactions where the 1t-system of the acetylene acts as the donor and the iodine atom as the
acceptor.[3]

Diiodoacetylene is a strong halogen bond donor and forms co-crystals with various Lewis
bases.[1][2] For instance, it forms one-dimensional halogen-bonded chains with
dimethylformamide (DMF), pyrazine, and 1,4-diazabicyclooctane (dabco), featuring short C—
[---O and C—I---N interactions.[2]

Visualizations
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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